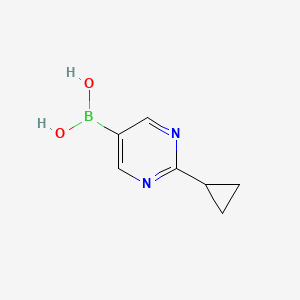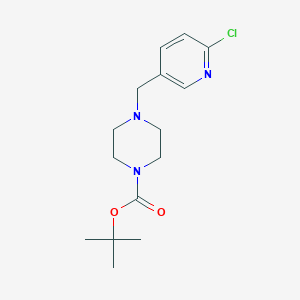
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine (2F3P5TFMP) is a chemical compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is composed of a pyridine ring with two fluorine atoms, one nitrogen atom and three carbon atoms. 2F3P5TFMP has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Structure of Pyridine Derivatives
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is an important pyridine derivative with fluorine, widely utilized in the synthesis of pesticides. Different methods for its synthesis, evaluating each process, have been reviewed, highlighting its significance in chemical synthesis (Lu Xin-xin, 2006). Moreover, innovative strategies for synthesizing poly-substituted pyridines, such as 3-H, 3-fluoro, and 3-trifluoromethyl pyridines, have been established. These involve breaking the C-F bond of the anionically activated fluoroalkyl group, offering a supplementary approach to pyridine synthesis (Zixian Chen et al., 2010).
Modular Synthesis of Polysubstituted Pyridines
A one-pot reaction sequence involving Michael addition, [5 + 1] annulation, and dehydrofluorinative aromatization was introduced for the regioselective synthesis of various substituted pyridines, utilizing simple and transition-metal catalyst-free conditions (Zhidong Song et al., 2016).
Chiral Pyridine-Containing Oxazoline Derivatives
New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups were synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. Their structures were characterized by spectral and X-ray diffraction methods, and the conformation influenced by hydrogen bonding and weak interactions was analyzed (E. Wolińska et al., 2021).
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Innovative iridium(III) complexes were designed for high-performance partially solution-processed blue organic light-emitting diodes (OLEDs). The photophysical properties of these complexes were fine-tuned by altering ancillary ligands, resulting in excellent solubility, robust chemical stability, and bright emissions in the pure blue region. These complexes significantly outperformed in terms of emission, efficiency, and stability when compared to previous materials, marking a substantial advancement in OLED technology (Peng Tao et al., 2017).
Cationic Metal-Organic Frameworks for Dye Adsorption and Anion Removal
Triazole-decorated silver(I)-based cationic metal-organic frameworks (MOFs) were synthesized using newly designed ligands. These MOFs showcased accelerated anion-exchange processes due to highly electron-deficient pores and were effective in dye adsorption and the removal of oxoanions from water, illustrating their potential in environmental cleanup and water purification (Sandeep Kumar et al., 2021).
Propriétés
IUPAC Name |
2-fluoro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZIZDGBEKEMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



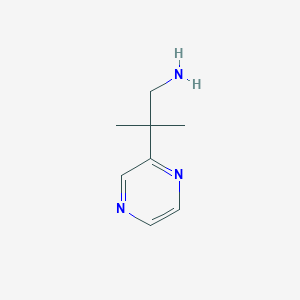

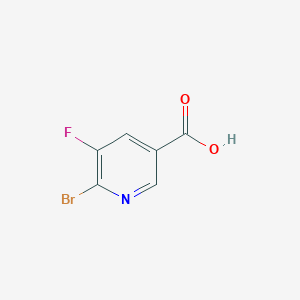
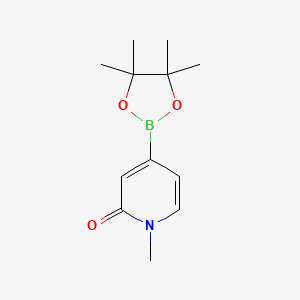

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
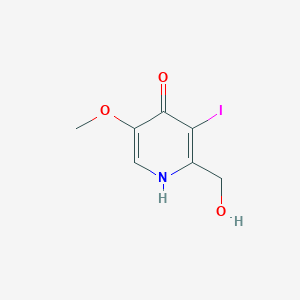

![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
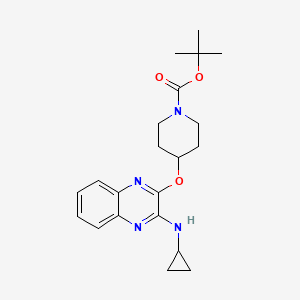
![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
